
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンは、ピペラジン環、ピリジン環、およびフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンの合成は、一般的に容易に入手可能な出発物質から開始される複数のステップを含みます。一般的な合成経路の1つは、以下のステップを含みます。
ピペラジン環の形成: ピペラジン環は、イソプロピルアミンを酸性条件下でジエタノールアミンと反応させることで合成できます。
ピリジン環の形成: ピリジン環は、2-メチルピリジンを適切な試薬と制御された条件下で反応させることで合成できます。
カップリング反応: 最後のステップでは、水素化条件下でパラジウム炭素(Pd / C)などのカップリング試薬を使用して、ピペラジン環とピリジン環をフェニル基とカップリングします。
工業生産方法
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンの工業生産方法は、通常、高収率と高純度を確保するために、自動化された反応器と連続フロープロセスを使用した大規模合成を含みます。反応条件は、副生成物を最小限に抑え、効率を最大限に高めるように最適化されています。
化学反応の分析
反応の種類
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンは、以下を含むさまざまなタイプの化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して行うことができます。
置換: この化合物は、ハロゲンやアルキル化剤などの試薬を使用して、官能基が他の基に置き換わる置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。
還元: メタノール中の水素化ホウ素ナトリウム(NaBH4)。
置換: 触媒の存在下でのハロゲン(例:塩素、臭素)。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、受容体または酵素に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
(6-(4-イソプロピルピペラジン-1-イル)-4-メチルピリジン-3-イル)(フェニル)メタノン: メチル基の位置が異なる同様の構造。
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノン: 官能基の配置が異なる別の異性体。
独自性
(6-(4-イソプロピルピペラジン-1-イル)-2-メチルピリジン-3-イル)(フェニル)メタノンは、官能基と構造的特徴の特定の組み合わせにより独特であり、独自の化学的および生物学的特性を付与します。この独自性により、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone: Similar structure with a different methyl group position.
(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanone: Another isomer with a different arrangement of functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H25N3O |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H25N3O/c1-15(2)22-11-13-23(14-12-22)19-10-9-18(16(3)21-19)20(24)17-7-5-4-6-8-17/h4-10,15H,11-14H2,1-3H3 |
InChIキー |
QBEDTMYNWISJPO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


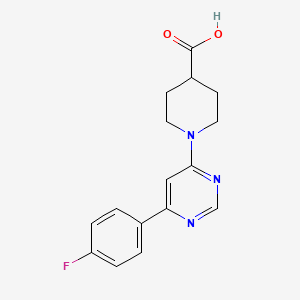
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
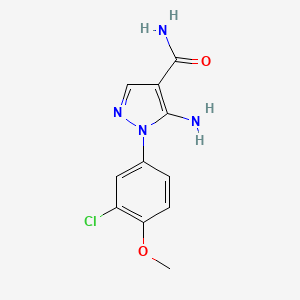
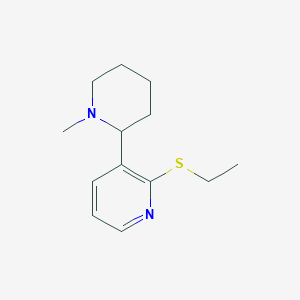



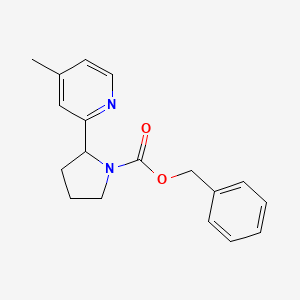

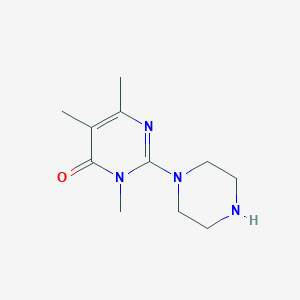

![3-Chloro-7-isopropoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797045.png)
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine](/img/structure/B11797053.png)
